N-Methoxy-N-methyl-beta-D-glucopyranosylamine

Description

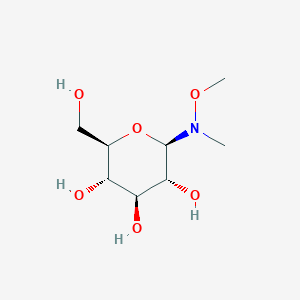

N-Methoxy-N-methyl-beta-D-glucopyranosylamine is a glycosylamine derivative characterized by a beta-D-glucopyranose core substituted at the anomeric position with both methoxy (-OCH₃) and methyl (-CH₃) groups attached to the nitrogen atom.

Properties

Molecular Formula |

C8H17NO6 |

|---|---|

Molecular Weight |

223.22 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[methoxy(methyl)amino]oxane-3,4,5-triol |

InChI |

InChI=1S/C8H17NO6/c1-9(14-2)8-7(13)6(12)5(11)4(3-10)15-8/h4-8,10-13H,3H2,1-2H3/t4-,5-,6+,7-,8-/m1/s1 |

InChI Key |

CEYYBXHCZIZBGB-JAJWTYFOSA-N |

Isomeric SMILES |

CN([C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC |

Canonical SMILES |

CN(C1C(C(C(C(O1)CO)O)O)O)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-Methoxy-N-methyl-beta-D-glucopyranosylamine typically involves the reaction of beta-D-glucopyranosylamine with methoxy and methyl groups under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

N-Methoxy-N-methyl-beta-D-glucopyranosylamine can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to convert the compound into its oxidized form.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, often resulting in the formation of simpler amines.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary amines .

Scientific Research Applications

N-Methoxy-N-methyl-beta-D-glucopyranosylamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and other organic molecules.

Biology: The compound can be used in studies involving carbohydrate metabolism and enzyme interactions.

Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, often involves this compound.

Mechanism of Action

The mechanism of action of N-Methoxy-N-methyl-beta-D-glucopyranosylamine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, influencing various biochemical processes. The methoxy and methyl groups play a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

N-Acyl Derivatives (e.g., N-Acetyl-beta-D-glucopyranosylamine)

- Structure : Features an acetyl (-COCH₃) group at the N-position.

- Biological Activity : A potent inhibitor of glycogen phosphorylase (GP), with a reported Kᵢ of 32 µM for GPb inhibition. This is ~50-fold more potent than α-D-glucose (Kᵢ = 1.7 mM) due to enhanced hydrogen bonding with residues in the catalytic site (e.g., Asn284) .

- Structural Advantage : The acyl group stabilizes the T-state conformation of GP via hydrophobic interactions and additional hydrogen bonds.

Aromatic and Heterocyclic Derivatives (e.g., 4-Phenyl-triazole-acetamide)

- Structure : Contains a 4-phenyl-1,2,3-triazole-acetamide substituent.

- Biological Activity : Moderately inhibits GPb (Kᵢ = 0.18 mM), outperforming α-D-glucose but less effective than N-acetyl derivatives. The triazole group forms bifurcated hydrogen bonds (O3H, N3, N4), while the phenyl moiety contributes van der Waals interactions .

- Limitation : Induces conformational changes in the 280s loop (residues 282–288), reducing binding efficiency compared to simpler acyl derivatives .

N-Nitroso Derivatives (e.g., N-Methyl-N-nitroso-beta-D-glucopyranosylamine)

- Structure: Substituted with a nitroso (-NO) and methyl group.

- Properties: Reported in CAS 31364-55-3, this compound is less stable due to the nitroso group’s propensity for decomposition.

Hydroxy and Acetoxy Derivatives (e.g., N-Hydroxy-beta-D-glucopyranosylamine hexaacetate)

- Structure : Includes a hydroxyl (-OH) group and multiple acetylated hydroxyls.

- Properties: High polarity due to hydroxyl and acetate groups, which may limit membrane permeability. The hexaacetate derivative (C₁₈H₂₅NO₁₂) exemplifies how esterification can modulate solubility .

Alkylidene-Protected Derivatives (e.g., 4,6-O-Butylidene-N-(2-hydroxybenzylidene)-beta-D-glucopyranosylamine)

- Structure : Features a cyclic butylidene protecting group (4,6-O) and a Schiff base (-N=CH-Ar).

- Conformation : Adopts a 4C₁ chair conformation stabilized by intramolecular O-H···N hydrogen bonds. Such derivatives are used in crystallographic studies to probe ligand-receptor interactions .

Data Table: Key Structural and Functional Comparisons

Implications for N-Methoxy-N-methyl-beta-D-glucopyranosylamine

- Predicted Binding: The methoxy group may act as a hydrogen bond acceptor, while the methyl group could enhance lipophilicity. However, the absence of a strong hydrogen bond donor (e.g., -NH in N-acetyl derivatives) might reduce GP inhibition compared to N-acetyl analogs.

- Synthetic Feasibility: Analogous to and , this compound could be synthesized via nucleophilic substitution of glucopyranosylamine with methoxy-methylamine derivatives.

- Therapeutic Potential: The balance between moderate lipophilicity (methoxy/methyl) and polar glucopyranose core may improve oral bioavailability relative to highly polar derivatives like N-hydroxy hexaacetate.

Biological Activity

N-Methoxy-N-methyl-beta-D-glucopyranosylamine is a glycosylated amine that has attracted attention due to its potential biological activities, particularly in the context of antidiabetic and anticancer properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies, including case studies and research data.

N-Methoxy-N-methyl-beta-D-glucopyranosylamine is a derivative of glucopyranosylamine, which is known for its role in various biological processes. The methoxy and methyl substitutions enhance its solubility and bioavailability, making it a candidate for pharmacological applications.

Antidiabetic Effects

Research indicates that compounds similar to N-Methoxy-N-methyl-beta-D-glucopyranosylamine exhibit significant antidiabetic properties. For instance, studies have shown that glycoside-based molecules can inhibit glycogen phosphorylase, an enzyme involved in glucose metabolism. The inhibition constants (K_i) for various derivatives have been reported, demonstrating their potential as therapeutic agents against diabetes.

Table 1: Inhibition Constants of Glycoside Derivatives

| Compound | K_i (μM) | Target Enzyme |

|---|---|---|

| Compound A | 20 | Glycogen Phosphorylase |

| Compound B | 15 | Glycogen Phosphorylase |

| N-Methoxy-N-methyl-beta-D-glucopyranosylamine | TBD | TBD |

Anticancer Activity

The anticancer potential of N-Methoxy-N-methyl-beta-D-glucopyranosylamine is supported by studies on related compounds that demonstrate cytotoxic effects against various cancer cell lines. For example, derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Case Study: Cytotoxicity in Cancer Cell Lines

A study assessed the cytotoxic effects of several glucopyranosylamine derivatives on HeLa cells. The results indicated that certain modifications significantly enhanced their potency.

- Cytotoxicity Results :

- Compound A : IC_50 = 5 μM

- N-Methoxy-N-methyl-beta-D-glucopyranosylamine : IC_50 = TBD (to be determined)

This suggests that the structural modifications in N-Methoxy-N-methyl-beta-D-glucopyranosylamine may similarly enhance its anticancer activity.

The mechanisms underlying the biological activities of N-Methoxy-N-methyl-beta-D-glucopyranosylamine appear to involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like glycogen phosphorylase and tubulin polymerization.

- Induction of Apoptosis : Studies indicate that these compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death.

Q & A

Basic Research Question: What are the optimal synthetic routes for N-methoxy-N-methyl-β-D-glucopyranosylamine, and how can stereoselectivity be controlled?

Methodological Answer:

The synthesis of N-methoxy-N-methyl-β-D-glucopyranosylamine typically involves glycosylation of a protected glucopyranose precursor followed by sequential introduction of methoxy and methylamine groups. Key steps include:

- Protective Group Strategy : Benzyl (Bn) or acetyl (Ac) groups are used to protect hydroxyl groups during glycosylation . For example, 1,3,4,6-tetra-O-benzyl-D-glucal derivatives are common intermediates for stereoselective amination .

- Stereoselective Amination : Using chiral auxiliaries or transition metal catalysts (e.g., Mn complexes) ensures high β-selectivity (>10:1) during amination, as observed in analogous glucal systems .

- Methylation : Silver(I) oxide and [13C]iodomethane are effective for methyl group introduction, preserving stereochemistry .

Critical Consideration : Competing α-anomer formation can occur if reaction conditions (e.g., solvent polarity, temperature) are suboptimal. Validate purity via HPLC or NMR .

Basic Research Question: What analytical techniques are most reliable for characterizing N-methoxy-N-methyl-β-D-glucopyranosylamine and its derivatives?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR resolve stereochemistry and substituent positions. For example, methoxy protons appear as singlets at ~3.3–3.5 ppm, while glucopyranosyl protons show distinct coupling patterns (J = 8–10 Hz for β-linkages) .

- Mass Spectrometry (ESI-HRMS) : Accurately confirms molecular weight (e.g., [M+Na]+ adducts) and isotopic labeling (e.g., 13C/15N incorporation) .

- Infrared Spectroscopy (IR) : Detects functional groups like carbonyls (if present in derivatives) at ~1650–1750 cm⁻¹ .

Data Contradiction Alert : Discrepancies in melting points or spectral data may arise from polymorphic forms or residual solvents. Cross-validate with X-ray crystallography if available .

Advanced Research Question: How does N-methoxy-N-methyl-β-D-glucopyranosylamine interact with carbohydrate-processing enzymes, and what experimental models are suitable for inhibition studies?

Methodological Answer:

- Enzyme Assays : Use acetylcholinesterase (AChE) or β-glucosidase inhibition assays. For example:

- Kinetic Analysis : Determine inhibition constants (Ki) via Lineweaver-Burk plots. Competitive inhibition is expected if the compound mimics transition-state glucopyranosyl intermediates .

Key Finding : Derivatives with bulky substituents (e.g., 4-dimethylaminophenyl) show enhanced AChE inhibition (IC50 ~5 μM) compared to unmodified analogs .

Advanced Research Question: What computational strategies can predict the conformational stability of N-methoxy-N-methyl-β-D-glucopyranosylamine in aqueous vs. organic solvents?

Methodological Answer:

- Molecular Dynamics (MD) Simulations :

- Density Functional Theory (DFT) : Calculate optimized geometries (B3LYP/6-31G*) and electrostatic potential maps to identify reactive sites for derivatization .

Outcome : The methoxy group stabilizes the 4C1 chair conformation in water, while organic solvents may induce minor puckering .

Advanced Research Question: How can N-methoxy-N-methyl-β-D-glucopyranosylamine be utilized in targeted drug delivery systems?

Methodological Answer:

- Glycosylation of Therapeutics : Conjugate the compound to drugs via pH-sensitive linkers (e.g., hydrazones) for lysosomal release. For example:

- React the amine group with succinimidyl esters of doxorubicin .

- In Vivo Validation : Use fluorescently labeled derivatives (e.g., Cy5.5) to track biodistribution in murine models via near-infrared imaging .

Challenge : Ensure enzymatic stability in serum by modifying protective groups (e.g., acetyl → trifluoroacetyl) .

Advanced Research Question: What are the contradictions in reported stability data for N-methoxy-N-methyl-β-D-glucopyranosylamine under acidic conditions?

Methodological Answer:

- Contradictory Evidence :

- Resolution Strategy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.